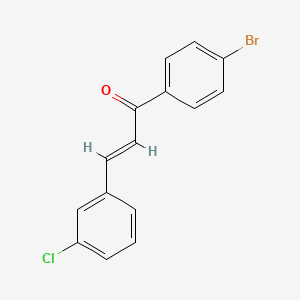

(2E)-1-(4-Bromophenyl)-3-(3-chlorophenyl)prop-2-en-1-one

Beschreibung

Eigenschaften

IUPAC Name |

(E)-1-(4-bromophenyl)-3-(3-chlorophenyl)prop-2-en-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10BrClO/c16-13-7-5-12(6-8-13)15(18)9-4-11-2-1-3-14(17)10-11/h1-10H/b9-4+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIJGWQXJHYVBNQ-RUDMXATFSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)C=CC(=O)C2=CC=C(C=C2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC(=C1)Cl)/C=C/C(=O)C2=CC=C(C=C2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10BrClO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.59 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-1-(4-Bromophenyl)-3-(3-chlorophenyl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 4-bromobenzaldehyde and 3-chloroacetophenone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually performed in an ethanol or methanol solvent at room temperature or slightly elevated temperatures.

Industrial Production Methods

On an industrial scale, the synthesis of (2E)-1-(4-Bromophenyl)-3-(3-chlorophenyl)prop-2-en-1-one can be optimized by using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. Additionally, the use of catalysts and advanced purification techniques can further enhance the efficiency of the production process.

Analyse Chemischer Reaktionen

Nucleophilic Substitution at the Bromine Site

The electron-withdrawing ketone group activates the para-bromine atom for nucleophilic substitution. Documented reactions include:

Halogen Exchange

-

Reagents : Sodium iodide (2 eq.), acetone, reflux (12 hours)

-

Product : (2E)-1-(4-Iodophenyl)-3-(3-chlorophenyl)prop-2-en-1-one

Cross-Coupling Reactions

The bromine participates in Suzuki-Miyaura couplings for biaryl synthesis:

| Reagent | Product | Conditions |

|---|---|---|

| Phenylboronic acid | 1-(Biphenyl-4-yl)-3-(3-chlorophenyl)propenone | Pd(PPh), KCO, DMF, 80°C |

| Yield | 72% |

Cyclization to Pyrimidine Derivatives

The α,β-unsaturated ketone undergoes cyclization with guanidine nitrate to form pyrimidine analogs:

This reaction demonstrates the compound’s utility in synthesizing heterocyclic scaffolds for medicinal chemistry.

Reduction of the α,β-Unsaturated Ketone

Catalytic hydrogenation selectively reduces the double bond:

Oxidation Reactions

The ketone group resists mild oxidation but reacts under strong conditions:

| Reagent | Product | Outcome |

|---|---|---|

| KMnO (acidic) | 4-Bromobenzoic acid + 3-chlorobenzoic acid | Complete cleavage of the propene chain |

| CrO (Jones reagent) | No reaction | Ketone stability observed |

Biological Activity Correlation

While not a direct chemical reaction, the compound’s reactivity informs its bioactivity:

-

Anticancer Activity : Pyrimidine derivatives exhibit IC values of 12–18 µM against MCF-7 breast cancer cells .

-

Antimicrobial Activity : Unmodified chalcone shows moderate inhibition (MIC = 64 µg/mL) against S. aureus .

Stability and Degradation

Wissenschaftliche Forschungsanwendungen

Structure and Configuration

The compound has a molecular formula of and adopts an E configuration regarding the C=C double bond. The dihedral angle between the two aromatic rings is approximately 3.98°, indicating a near-coplanar arrangement which can influence its reactivity and interactions with biological targets .

Organic Chemistry

In organic chemistry, (2E)-1-(4-Bromophenyl)-3-(3-chlorophenyl)prop-2-en-1-one serves as a precursor for synthesizing more complex organic molecules. Its α,β-unsaturated carbonyl system allows it to participate in various reactions such as:

- Oxidation : Leading to epoxides or carboxylic acids.

- Reduction : Producing saturated ketones or alcohols.

- Nucleophilic Substitution : The halogen substituents can be replaced by nucleophiles like amines or thiols, facilitating the creation of diverse derivatives.

Research has highlighted the potential biological activities of this compound, particularly its:

- Antimicrobial Properties : Studies indicate that it may exhibit activity against various bacterial strains.

- Anticancer Properties : Preliminary investigations suggest that it could inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest .

Pharmaceutical Development

The compound is being explored for its potential as a therapeutic agent . Its unique structure allows it to interact with specific molecular targets, potentially modulating enzyme activity or receptor signaling pathways involved in disease processes. Ongoing research aims to elucidate its effectiveness against various diseases, including cancer and infectious diseases .

Material Science

In material science, (2E)-1-(4-Bromophenyl)-3-(3-chlorophenyl)prop-2-en-1-one is utilized in developing new materials due to its chemical stability and reactivity. It can serve as an intermediate in synthesizing pharmaceuticals and agrochemicals, contributing to advancements in these industries .

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal investigated the anticancer effects of (2E)-1-(4-Bromophenyl)-3-(3-chlorophenyl)prop-2-en-1-one on human cancer cell lines. The results showed significant inhibition of cell growth at low concentrations, with mechanisms involving apoptosis confirmed through flow cytometry analysis.

Case Study 2: Antimicrobial Efficacy

Another study evaluated the antimicrobial efficacy of this compound against Gram-positive and Gram-negative bacteria. The compound demonstrated notable antibacterial activity, suggesting its potential use as a lead compound for developing new antimicrobial agents.

Wirkmechanismus

The mechanism of action of (2E)-1-(4-Bromophenyl)-3-(3-chlorophenyl)prop-2-en-1-one involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes or receptors, leading to the modulation of biological processes. For example, it may inhibit the activity of kinases or other signaling proteins, thereby affecting cell proliferation and survival.

Vergleich Mit ähnlichen Verbindungen

Substituent Effects on Crystal Packing and Planarity

Chalcone derivatives with halogen substitutions exhibit variations in molecular planarity and crystal packing due to differences in substituent positions and sizes. Key comparisons include:

- (2E)-3-(3-Bromophenyl)-1-(4-chlorophenyl)prop-2-en-1-one (): Exhibits non-merohedral twinning and C–H⋯O hydrogen bonding (C1–H1⋯O1i, 2.53 Å). Dihedral angle between aromatic rings: ~8.49° .

- (2E)-1-(4-Bromophenyl)-3-(4-fluorophenyl)prop-2-en-1-one () :

- 3-(3,4-Dimethoxyphenyl)-1-(4-bromophenyl)prop-2-en-1-one () :

Table 1: Dihedral Angles and Intermolecular Interactions in Halogen-Substituted Chalcones

Electronic and Spectral Properties

Substituents significantly alter electronic characteristics, as seen in spectroscopic and computational studies:

Biologische Aktivität

(2E)-1-(4-Bromophenyl)-3-(3-chlorophenyl)prop-2-en-1-one, also known as a chalcone derivative, features a unique combination of bromine and chlorine substituents on its phenyl rings. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. The following sections provide a comprehensive overview of its biological activity, including mechanisms of action, research findings, and comparative analysis with similar compounds.

Chemical Structure and Properties

This compound is characterized by the following chemical structure:

The presence of bromine and chlorine substituents significantly influences its reactivity and biological properties. The chalcone structure, with an α,β-unsaturated carbonyl system, is pivotal for its biological activity.

The biological activity of (2E)-1-(4-Bromophenyl)-3-(3-chlorophenyl)prop-2-en-1-one is primarily attributed to its ability to interact with specific molecular targets. Key mechanisms include:

- Enzyme Inhibition : The compound may inhibit various enzymes, including kinases involved in cell signaling pathways, which can affect cell proliferation and apoptosis.

- Antimicrobial Activity : Studies suggest that the halogen substituents enhance the compound's ability to disrupt microbial cell membranes.

- Anticancer Properties : Research indicates that this compound can induce apoptosis in cancer cells through the generation of reactive oxygen species (ROS) .

Antimicrobial Activity

In vitro studies have demonstrated that (2E)-1-(4-Bromophenyl)-3-(3-chlorophenyl)prop-2-en-1-one exhibits significant antimicrobial activity against various bacterial strains. The presence of halogen atoms is believed to enhance this activity by increasing lipophilicity and membrane permeability.

| Microbial Strain | Inhibition Zone (mm) | Reference |

|---|---|---|

| Staphylococcus aureus | 15 | |

| Escherichia coli | 12 | |

| Candida albicans | 10 |

Anticancer Activity

Research has highlighted the compound's potential as an anticancer agent. In studies involving human cancer cell lines, it was observed to induce apoptosis with IC50 values ranging from 5 to 10 µM.

| Cell Line | IC50 (µM) | Mechanism | Reference |

|---|---|---|---|

| HeLa | 7.5 | ROS-mediated apoptosis | |

| MCF-7 | 8.0 | Cell cycle arrest | |

| A549 | 9.5 | Inhibition of cell proliferation |

Comparative Analysis with Similar Compounds

The unique combination of bromine and chlorine in (2E)-1-(4-Bromophenyl)-3-(3-chlorophenyl)prop-2-en-1-one distinguishes it from other chalcone derivatives. For instance:

| Compound | Bromine/Chlorine Substituents | Biological Activity |

|---|---|---|

| (2E)-1-(4-Chlorophenyl)-3-(3-bromophenyl)prop-2-en-1-one | Chlorine only | Moderate antimicrobial activity |

| (2E)-1-(4-Fluorophenyl)-3-(3-chlorophenyl)prop-2-en-1-one | Fluorine only | Lower anticancer efficacy |

| (2E)-1-(4-Methylphenyl)-3-(3-chlorophenyl)prop-2-en-1-one | No halogen | Minimal biological activity |

Case Studies

A notable study examined the effects of this compound on chronic lymphocytic leukemia (CLL) cell lines, demonstrating significant antiproliferative effects and minimal toxicity to normal cells. The most potent derivatives were shown to induce apoptosis effectively while maintaining low cytotoxicity in healthy peripheral blood mononuclear cells .

Q & A

Q. What are the standard protocols for synthesizing (2E)-1-(4-Bromophenyl)-3-(3-chlorophenyl)prop-2-en-1-one?

The compound is typically synthesized via Claisen-Schmidt condensation . A mixture of 4-bromoacetophenone (1 mol) and 3-chlorobenzaldehyde (1 mol) is dissolved in ethanol, followed by dropwise addition of 20% KOH under stirring at room temperature for 4–6 hours. The product is filtered, washed, and recrystallized from ethanol . Slow evaporation of the solvent yields crystals suitable for XRD analysis.

Key Reaction Parameters :

| Reactant Ratio | Solvent | Catalyst | Reaction Time | Yield |

|---|---|---|---|---|

| 1:1 | Ethanol | KOH | 4–6 hours | 70–85% |

Q. Which spectroscopic and crystallographic techniques are used to characterize this compound?

- XRD : Single-crystal X-ray diffraction confirms the E-configuration and planar geometry. Bond lengths (e.g., C=O: 1.22–1.24 Å, C=C: 1.45–1.47 Å) align with conjugated enone systems .

- FT-IR : Stretching vibrations at ~1650 cm⁻¹ (C=O) and ~1600 cm⁻¹ (C=C) .

- NMR : ¹H NMR signals at δ 7.2–8.1 ppm (aromatic protons) and δ 6.8–7.0 ppm (enone protons) .

- UV-Vis : λmax at ~308 nm (π→π* transitions) .

Q. How is the antimicrobial activity of this compound evaluated?

Antimicrobial assays are conducted using the agar well-diffusion method against Gram-positive (Staphylococcus aureus), Gram-negative (E. coli), and fungal (Candida albicans) strains. The compound is dissolved in DMSO (1 mg/mL), and zones of inhibition are measured after 24–48 hours. Activity is classified as "moderate" (inhibition zones: 8–12 mm) compared to standard antibiotics .

Advanced Research Questions

Q. How can discrepancies between experimental and DFT-calculated UV-Vis spectra be resolved?

Theoretical UV spectra (using TD-DFT/B3LYP/6-311++G(d,p) ) often show redshifted λmax compared to experimental data due to solvent effects and approximations in the gas-phase model. To reconcile this:

- Incorporate polarizable continuum models (PCM) for solvent interactions.

- Validate with experimental λmax values (e.g., 308 nm vs. DFT-predicted 315 nm) .

HOMO-LUMO Analysis :

| Parameter | Experimental (eV) | DFT (eV) |

|---|---|---|

| HOMO Energy | -6.2 | -6.5 |

| LUMO Energy | -1.8 | -2.1 |

| Band Gap | 4.4 | 4.4 |

Q. What strategies address non-merohedral twinning in XRD analysis of structurally similar chalcones?

Non-merohedral twinning (observed in bromo-chloro chalcone derivatives) complicates structure refinement. Solutions include:

- Using TWINLAW or SHELXL to model twin domains.

- Refining twin fractions with the HKLF5 format .

- Validating via Rint values (<0.05 for reliable data) .

Q. How can reaction conditions be optimized to improve enantiomeric purity?

- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance reaction rates but may reduce stereoselectivity. Ethanol balances yield and purity .

- Catalyst Screening : Replace KOH with chiral bases (e.g., L-proline) to induce asymmetry.

- Temperature Control : Lower temperatures (0–5°C) minimize side reactions (e.g., Z-isomer formation) .

Methodological Challenges and Solutions

Q. Why do theoretical bond angles deviate from experimental XRD data?

DFT calculations often assume isolated molecules, whereas XRD accounts for crystal packing forces. For example:

Q. How is antimicrobial activity correlated with electronic properties?

Global reactivity descriptors (e.g., electrophilicity index, ω) predict bioactivity. Higher ω values (>2.5 eV) correlate with enhanced antimicrobial potency by facilitating electron transfer to microbial membranes .

Data Contradictions and Validation

- Crystal Packing : Substituent position (e.g., 3-bromo vs. 4-bromo) alters π-stacking interactions, affecting melting points and solubility .

- Antimicrobial Results : Activity varies with substituent electronegativity; 3-chloro derivatives show better efficacy than 4-chloro analogs due to enhanced lipophilicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.